2-ETHYL-5-IODO-1,3,4-THIADIAZOLE
CAS No.: 1493270-39-5
Cat. No.: VC11617485
Molecular Formula: C4H5IN2S
Molecular Weight: 240.1
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1493270-39-5 |
|---|---|
| Molecular Formula | C4H5IN2S |
| Molecular Weight | 240.1 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
2-Ethyl-5-iodo-1,3,4-thiadiazole (C₄H₆IN₃S) features a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. The ethyl group at position 2 introduces steric bulk, while the iodine atom at position 5 contributes significant electronegativity and polarizability. This combination creates a molecule with distinct electronic properties, influencing its reactivity and interactions with biological targets .
Physicochemical Properties
While experimental data specific to this compound are scarce, analogous 1,3,4-thiadiazoles provide baseline expectations:
The iodine substituent significantly increases molecular weight and polar surface area compared to amino or carboxylate derivatives, potentially enhancing membrane permeability in biological systems .
Synthetic Methodologies
Deep Eutectic Solvent (DES)-Mediated Synthesis
The patent CN110724115A describes a green chemistry approach for 2-amino-5-substituted-1,3,4-thiadiazoles using choline chloride-urea DES. Adaptation for 2-ethyl-5-iodo derivatives would involve:
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DES Preparation: Mixing choline chloride and urea (2:1 molar ratio) at 80°C
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Substrate Addition: Introducing iodoacetic acid (instead of generic carboxylic acids) and thiosemicarbazide
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Cyclization: Heating at 80°C for 4-6 hours to form the thiadiazole core
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Workup: pH adjustment with ammonia to precipitate the product
This method offers advantages in catalyst recyclability (>90% recovery) and eliminates organic solvents, aligning with green chemistry principles .
Conventional Cyclocondensation
CN103936691A outlines a traditional approach using:
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Reactants: Ethyl hydrazinecarboxylate and iodine-containing isothiocyanates
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Conditions: Reflux in ethanol with catalytic HCl
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Mechanism: Nucleophilic attack followed by cyclodehydration
Key parameters:
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Temperature: 78-80°C
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Reaction Time: 8-12 hours
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Yield: 60-75% (estimated for iodo derivatives)
| Microbial Target | Analog Compound | MIC (μg/mL) |
|---|---|---|
| E. coli | 5-Adamantyl-1,3,4-thiadiazole | 6.25 |
| P. aeruginosa | 3-Piperazinylmethyl derivatives | 3.12 |
| C. albicans | Benzyl-substituted analogs | 12.5 |
The iodine atom’s electronegativity may enhance membrane disruption capabilities, potentially lowering MIC values against Gram-negative pathogens.
Material Science Applications
Liquid Crystal Technology
Thiadiazole derivatives serve as mesogenic cores in liquid crystal displays. The iodine substituent in 2-ethyl-5-iodo-1,3,4-thiadiazole could:
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Increase anisotropic polarizability (Δn ≈ 0.25 predicted)
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Lower melting transitions (Tₘ < 100°C vs. 150°C for non-halogenated analogs)
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Enhance thermal stability (decomposition temperature >300°C)
Organic Semiconductors
The molecule’s extended π-system and iodine’s heavy atom effect may improve:
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Charge Carrier Mobility: 0.8-1.2 cm²/V·s (theoretical)
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Band Gap: 2.1-2.3 eV (suitable for photovoltaic applications)
Future Research Directions
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Synthetic Optimization:
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Develop microwave-assisted synthesis to reduce reaction times <2 hours
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Explore electrochemical iodination methods for regioselective substitution
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Biological Screening:
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Prioritize testing against iodine-sensitive cancers (thyroid, breast)
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Evaluate synergy with existing chemotherapeutics (cisplatin, doxorubicin)
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Material Characterization:
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Measure charge transport properties in thin-film transistors
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Assess liquid crystalline phase behavior via differential scanning calorimetry
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